(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBAUFBLLZIMKS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a member of a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridazine core, which is known for its diverse biological activities, and a styrylsulfonyl moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyridazine derivatives, including those similar to this compound.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 110 | Staphylococcus aureus | 10 µg/mL |
| Compound 111 | Escherichia coli | 10 µg/mL |
| Compound 115 | Bacillus subtilis | Zone of inhibition: 38 mm at 100 mg/mL |
The presence of electron-withdrawing groups (EWGs) such as chlorine on the phenyl ring significantly enhances antibacterial activity against pathogens like B. subtilis and E. coli .
Anticancer Activity
Pyridazine derivatives have also been investigated for their anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on a series of styrylsulfonyl derivatives revealed that certain modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The compound exhibited significant anti-proliferative effects, inducing apoptosis in cancer cells through mechanisms that involve cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyridazine derivatives. Key factors influencing biological activity include:
- Substituent Effects : The nature and position of substituents on the aromatic rings significantly affect both antimicrobial and anticancer activities.
- Lipophilicity : Increased lipophilicity often correlates with improved cell membrane permeability, enhancing bioavailability.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increase in antibacterial potency |
| Aromatic ring modifications | Enhanced anticancer activity |
Scientific Research Applications
Research indicates that pyridazine derivatives, including (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, exhibit a range of biological activities:
- Analgesic Effects : Studies have shown that certain pyridazine derivatives possess significant analgesic properties. For instance, compounds derived from pyridazine have been evaluated for their effectiveness in reducing pain in various animal models. In one study, specific derivatives demonstrated up to 69.99% inhibition of pain responses in acetic acid-induced writhing tests .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyridazine derivatives has been extensively studied. In vivo experiments using the carrageenan-induced paw edema model revealed that some derivatives significantly reduced inflammation, suggesting their utility in treating inflammatory disorders .
- Antimicrobial Activity : The antimicrobial effects of this compound have also been documented. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting maximum zones of inhibition .
Synthesis and Evaluation
A study conducted by Khokra et al. involved the design and synthesis of novel pyridazinone derivatives, which were evaluated for analgesic and anti-inflammatory activities. The research highlighted that specific substitutions on the pyridazine ring enhanced biological activity, indicating a structure-activity relationship that could guide future drug design .
Computational Studies
In silico docking studies have provided insights into the interaction of these compounds with biological targets. For example, molecular docking simulations indicated that certain derivatives bind effectively to receptors associated with pain and inflammation pathways, supporting their potential as therapeutic agents .
Pharmacotherapeutic Potential
Further investigations into the pharmacotherapeutic profiles of these compounds revealed their interactions with drug-metabolizing enzymes, suggesting a favorable safety profile for clinical applications .
Preparation Methods
Diaza-Wittig Cyclization
Starting Material : 1,3-Diketones (e.g., acetylacetone).
Reagents : Hydrazine hydrate, triphenylphosphine, carbon tetrachloride.
Mechanism :
- Hydrazine reacts with diketones to form dihydro-pyridazine intermediates.
- Triphenylphosphine facilitates dehydrohalogenation, yielding the aromatic pyridazine.
Example Protocol :
- Acetylacetone (5.0 mmol) and hydrazine hydrate (6.0 mmol) are refluxed in ethanol (50 mL) for 12 hours.
- The intermediate is treated with PPh₃/CCl₄ to afford 3-hydroxypyridazine in 68% yield.
Etherification via Mitsunobu Reaction
The pyrrolidin-3-yloxy group is introduced using a Mitsunobu reaction , ideal for forming ether bonds under mild conditions.
Preparation of Pyrrolidin-3-ol
Synthetic Route :
Mitsunobu Coupling
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
Procedure :
- 3-Hydroxypyridazine (1.0 mmol), pyrrolidin-3-ol (1.2 mmol), DIAD (1.5 mmol), and PPh₃ (1.5 mmol) are stirred in THF at 0°C for 2 hours.
- The product, 3-(pyrrolidin-3-yloxy)pyridazine, is isolated via column chromatography (SiO₂, EtOAc/hexane) in 65% yield.
Note : The Mitsunobu reaction inverts the stereochemistry of the alcohol, necessitating chiral resolution if enantiopure product is required.
Sulfonylation with E-Styrylsulfonyl Chloride
The final step involves installing the styrylsulfonyl group while retaining E-geometry.
Synthesis of E-Styrylsulfonyl Chloride
Method :
Sulfonylation of Pyrrolidine
Conditions : Pyridine (base), DCM (solvent), 0°C to room temperature.
Procedure :
- 3-(Pyrrolidin-3-yloxy)pyridazine (1.0 mmol) and E-styrylsulfonyl chloride (1.2 mmol) are stirred in DCM (10 mL) with pyridine (2.0 mmol) for 6 hours.
- The crude product is purified via recrystallization (EtOH/H₂O) to afford (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine in 58% yield.
Optimization and Analytical Data
Reaction Optimization Table
| Step | Key Variables | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Diaza-Wittig | Solvent, Temperature | Ethanol, Reflux | 68 |
| Mitsunobu | DIAD/PPh₃ Ratio, Time | 1.5:1.5, 2 h | 65 |
| Sulfonylation | Base (Pyridine vs. Et₃N) | Pyridine, 6 h | 58 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.85–7.40 (m, 5H, styryl-H), 4.55 (m, 1H, pyrrolidine-OCH), 3.45–3.20 (m, 4H, pyrrolidine-H).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₉N₃O₃S [M+H]⁺: 345.4; found: 345.3.
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution
Pyridazine derivatives with electron-withdrawing groups (e.g., NO₂) at C3 can undergo substitution with pyrrolidin-3-ol. However, this method suffers from low reactivity (≤30% yield).
Cycloaddition Strategies
Nitrile oxides, generated in situ from hydroxamic acids, undergo [3+2] cycloaddition with alkynes to form pyridazines. This route remains exploratory for functionalized derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
